

Technical Guide: Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

Cat. No.: B1326124

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including a specific CAS number, for **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate** is limited. This guide provides a comprehensive overview based on established principles of organic chemistry and data from closely related structural analogs, primarily the meta-isomer, Ethyl 8-(3-chlorophenyl)-8-oxooctanoate (CAS: 898752-20-0). The experimental protocols and data presented are illustrative and may require optimization for the 2-chloro isomer.

Chemical Identity and Properties

While a specific CAS number for **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate** was not found in publicly accessible databases, its chemical structure and properties can be inferred. For its meta-isomer, Ethyl 8-(3-chlorophenyl)-8-oxooctanoate, the available data is summarized below.

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 898752-20-0 (for the 3-chloro isomer) | [1] |
| Molecular Formula | C ₁₆ H ₂₁ ClO ₃ | [1] |
| Molecular Weight | 296.79 g/mol | [1] |
| InChI Key | UEEFJIXVTZMSX-UHFFFAOYSA-N (for the 3-chloro isomer) | [1] |

Synthesis and Reaction Mechanisms

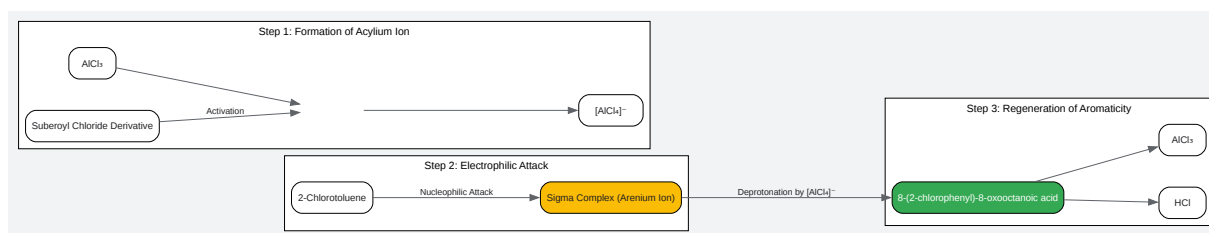
The synthesis of Ethyl 8-(aryl)-8-oxooctanoates is typically achieved through Friedel-Crafts acylation. This well-established reaction involves the electrophilic substitution of an acyl group onto an aromatic ring.

The primary route to synthesize **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate** would likely involve a two-step process:

- **Friedel-Crafts Acylation:** Reaction of 2-chlorotoluene with a derivative of suberic acid in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 8-(2-chlorophenyl)-8-oxooctanoic acid.
- **Esterification:** Conversion of the resulting carboxylic acid to its ethyl ester by reaction with ethanol in the presence of an acid catalyst.

A similar methodology is employed for related compounds, such as Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate, which is prepared by the esterification of 8-(2,3-dichlorophenyl)-8-oxooctanoic acid with ethanol.[1]

The mechanism of the Friedel-Crafts acylation is a cornerstone of aromatic chemistry.



[Click to download full resolution via product page](#)

Caption: Friedel-Crafts Acylation Pathway for Synthesis.

The following is a generalized protocol based on the synthesis of similar compounds and may serve as a starting point for the synthesis of **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate**.

- Acylation:
 - To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) at 0°C , add suberoyl chloride dropwise.
 - Slowly add 2-chlorotoluene to the reaction mixture, maintaining the temperature below 5°C .
 - Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
 - Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

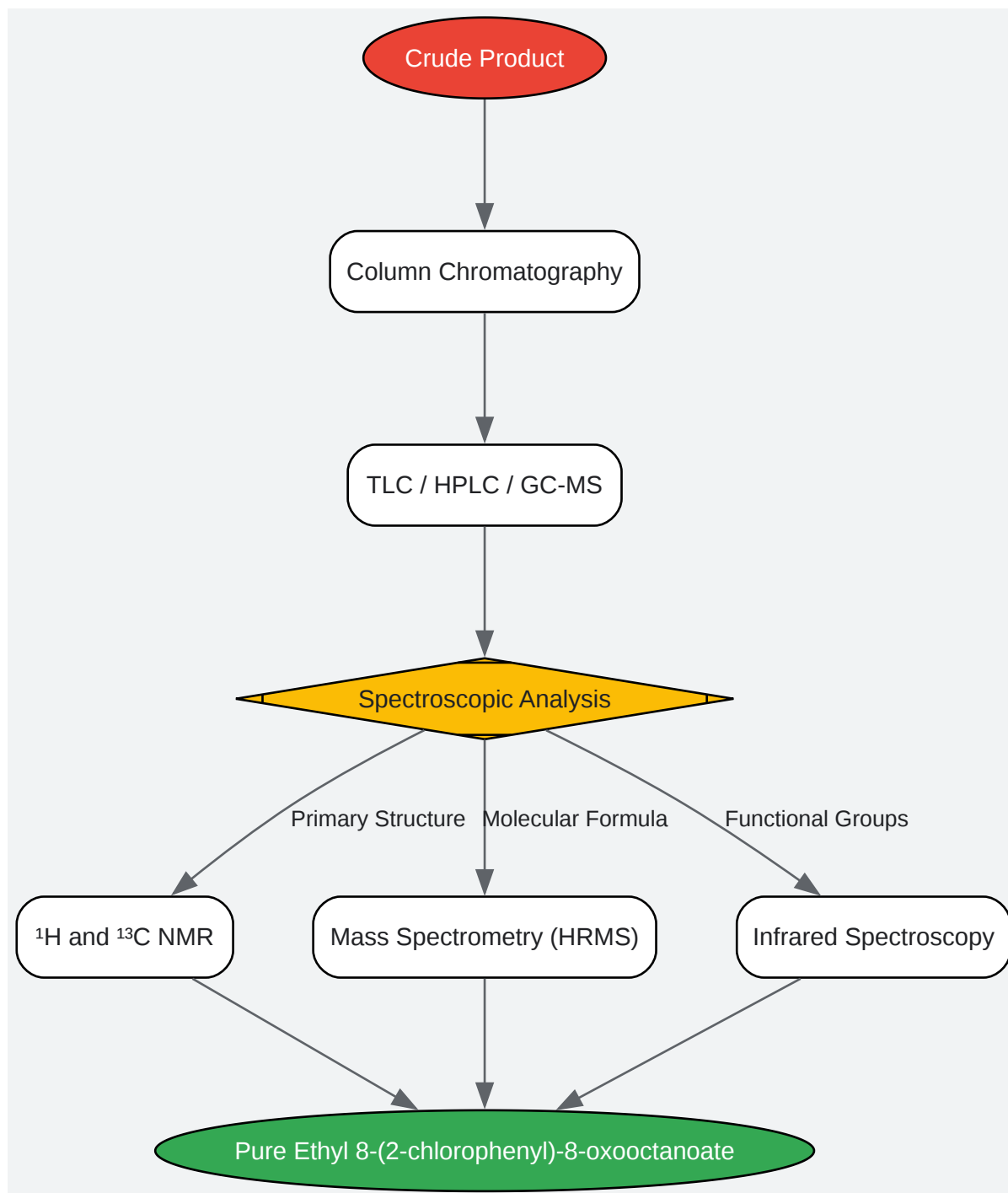
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 8-(2-chlorophenyl)-8-oxooctanoic acid.
- Esterification:
 - Dissolve the crude carboxylic acid in an excess of ethanol.
 - Add a catalytic amount of a strong acid (e.g., sulfuric acid).
 - Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
 - Remove the excess ethanol by distillation.
 - Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
 - Purify the crude product by column chromatography to obtain **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate**.

Analytical and Spectroscopic Data (Predicted)

While specific experimental data for **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate** is not available, the expected analytical data can be predicted based on its structure and data from analogous compounds.

| Analytical Technique | Expected Observations |
|----------------------------|--|
| ^1H NMR | Signals corresponding to the ethyl group (triplet and quartet), methylene protons of the octanoate chain, and aromatic protons of the 2-chlorophenyl group. |
| ^{13}C NMR | Resonances for the carbonyl carbons of the ester and ketone, carbons of the ethyl group, methylene carbons of the octanoate chain, and aromatic carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of $\text{C}_{16}\text{H}_{21}\text{ClO}_3$. High-resolution mass spectrometry (HRMS) would confirm the elemental formula. [1] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the $\text{C}=\text{O}$ stretching of the ester and ketone, $\text{C}-\text{O}$ stretching of the ester, and $\text{C}-\text{Cl}$ stretching. |

The workflow for the analysis and characterization of the synthesized compound would typically follow these steps:



[Click to download full resolution via product page](#)

Caption: Workflow for Product Purification and Analysis.

Potential Applications in Research and Development

Compounds of this class, possessing a long alkyl chain, an aromatic ring, and reactive functional groups (ester and ketone), are of interest in medicinal chemistry and materials science. They can serve as intermediates for the synthesis of more complex molecules, including:

- **Drug Candidates:** The core structure can be modified to interact with biological targets. For instance, similar structures have been investigated for their role as inhibitors of enzymes like phosphodiesterase 4 (PDE4).
- **Molecular Probes:** The long alkyl chain can be functionalized to study biological membranes or protein-lipid interactions.
- **Building Blocks:** The ketone and ester functionalities allow for a wide range of chemical transformations, making them versatile building blocks in organic synthesis.

Safety and Handling

Specific safety information for **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate** is not available. However, based on its structure, it should be handled with the standard precautions for laboratory chemicals. It is likely to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | 898752-20-0 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: Ethyl 8-(2-chlorophenyl)-8-oxooctanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1326124#ethyl-8-2-chlorophenyl-8-oxooctanoate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com